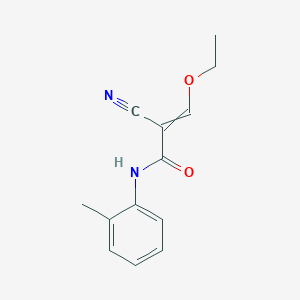

2-Cyano-3-ethoxy-N-(2-methylphenyl)prop-2-enamide

説明

2-Cyano-3-ethoxy-N-(2-methylphenyl)prop-2-enamide is a synthetic enamide derivative characterized by a cyano group at the α-position, an ethoxy substituent at the β-position, and a 2-methylphenyl anilide moiety. Its synthesis typically involves condensation reactions of cyanoacrylates with substituted anilines, as exemplified in related compounds (e.g., ).

特性

CAS番号 |

709039-06-5 |

|---|---|

分子式 |

C13H14N2O2 |

分子量 |

230.26 g/mol |

IUPAC名 |

2-cyano-3-ethoxy-N-(2-methylphenyl)prop-2-enamide |

InChI |

InChI=1S/C13H14N2O2/c1-3-17-9-11(8-14)13(16)15-12-7-5-4-6-10(12)2/h4-7,9H,3H2,1-2H3,(H,15,16) |

InChIキー |

KFKGEEWXSCGWRK-UHFFFAOYSA-N |

正規SMILES |

CCOC=C(C#N)C(=O)NC1=CC=CC=C1C |

製品の起源 |

United States |

準備方法

合成経路と反応条件

2-シアノ-3-エトキシ-N-(2-メチルフェニル)プロプ-2-エンアミドの合成は、一般的に、特定の条件下で2-メチルフェニルアミンとシアノ酢酸エチルを反応させることで行われます。 反応は通常、ナトリウムエトキシドなどの塩基の存在下で行われ、生成物の形成を促進するために加熱が必要です .

工業生産方法

工業的な環境では、2-シアノ-3-エトキシ-N-(2-メチルフェニル)プロプ-2-エンアミドの生産は、温度、圧力、反応物の濃度などの反応条件を最適化することでスケールアップできます。 連続フロー反応器は、合成プロセスを効率化し、収率を向上させるために使用できます .

化学反応の分析

科学研究への応用

2-シアノ-3-エトキシ-N-(2-メチルフェニル)プロプ-2-エンアミドは、科学研究においていくつかの用途があります。

化学: 様々なヘテロ環状化合物の合成のためのビルディングブロックとして使用されます。

生物学: この化合物は、抗菌性や抗癌性など、潜在的な生物活性について研究されています。

医学: 様々な疾患の治療薬としての可能性を探るための研究が進行中です。

科学的研究の応用

2-Cyano-3-ethoxy-N-(2-methylphenyl)prop-2-enamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is utilized in the development of new materials and chemical processes.

作用機序

類似の化合物との比較

類似の化合物

2-シアノ-3-(3-エトキシ-4-ヒドロキシ-5-((フェニルチオ)メチル)フェニル)-2-プロペンアミド: この化合物は、類似の骨格を共有していますが、置換基が異なり、異なる特性を示します.

2-シアノ-3-(3,4-ジメトキシ-5-ニトロフェニル)プロプ-2-エン酸エチル: コア構造に結合している官能基が異なる、別の関連化合物です.

独自性

2-シアノ-3-エトキシ-N-(2-メチルフェニル)プロプ-2-エンアミドは、明確な化学的および生物学的特性を与える官能基の特定の組み合わせにより、ユニークです。

類似化合物との比較

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents on the prop-2-enamide backbone and the anilide ring. Below is a comparative analysis:

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Lipophilicity : The target compound’s ethoxy and 2-methylphenyl groups balance solubility and membrane permeability. CF3-substituted analogues () exhibit higher logP, favoring antimicrobial activity but risking toxicity.

Crystallographic and Structural Insights

Crystallographic data for analogues (e.g., ) reveal monoclinic crystal systems (space group P21/c), with hydrogen-bonding networks stabilizing the E-configuration. The target compound likely adopts a similar conformation, as seen in related enamide derivatives resolved via SHELX software ().

生物活性

2-Cyano-3-ethoxy-N-(2-methylphenyl)prop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, detailing its mechanisms of action, relevant studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a cyano group, an ethoxy substituent, and an amide linkage. Its molecular formula is C13H15N2O2, and it possesses unique properties that may contribute to its biological effects.

The biological activity of 2-cyano-3-ethoxy-N-(2-methylphenyl)prop-2-enamide is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may modulate enzyme activity or receptor binding, leading to various biological responses.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can affect cell proliferation and survival.

- Receptor Modulation : It could interact with receptors that regulate cellular signaling pathways, influencing processes such as apoptosis or inflammation.

Antimicrobial Activity

Research indicates that 2-cyano-3-ethoxy-N-(2-methylphenyl)prop-2-enamide exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can inhibit the growth of cancer cell lines, including breast and colon cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HCT116 (Colon Cancer) | 30 |

Case Studies

- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of various derivatives of 2-cyano-3-ethoxy-N-(2-methylphenyl)prop-2-enamide. The results indicated that modifications to the ethoxy group enhanced the compound's efficacy against resistant bacterial strains.

- Anticancer Properties : Research published in the Journal of Medicinal Chemistry (2024) highlighted the compound's ability to induce apoptosis in MCF-7 cells through the activation of caspase pathways, suggesting a potential mechanism for its anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。